N-(5,7-Difluoro-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)-2,2,2-trifluoroacetamide N-(5,7-Difluoro-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)-2,2,2-trifluoroacetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC17181060
InChI: InChI=1S/C12H8F5NO2/c13-5-3-7-6(8(14)4-5)1-2-9(10(7)19)18-11(20)12(15,16)17/h3-4,9H,1-2H2,(H,18,20)
SMILES:
Molecular Formula: C12H8F5NO2
Molecular Weight: 293.19 g/mol

N-(5,7-Difluoro-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)-2,2,2-trifluoroacetamide

CAS No.:

Cat. No.: VC17181060

Molecular Formula: C12H8F5NO2

Molecular Weight: 293.19 g/mol

* For research use only. Not for human or veterinary use.

N-(5,7-Difluoro-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)-2,2,2-trifluoroacetamide -

Specification

Molecular Formula C12H8F5NO2
Molecular Weight 293.19 g/mol
IUPAC Name N-(5,7-difluoro-1-oxo-3,4-dihydro-2H-naphthalen-2-yl)-2,2,2-trifluoroacetamide
Standard InChI InChI=1S/C12H8F5NO2/c13-5-3-7-6(8(14)4-5)1-2-9(10(7)19)18-11(20)12(15,16)17/h3-4,9H,1-2H2,(H,18,20)
Standard InChI Key YXZLZJLTFRELFW-UHFFFAOYSA-N
Canonical SMILES C1CC2=C(C=C(C=C2F)F)C(=O)C1NC(=O)C(F)(F)F

Introduction

Molecular Structure and Identification

Structural Features

N-(5,7-Difluoro-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)-2,2,2-trifluoroacetamide consists of a partially saturated naphthalene ring system (tetrahydronaphthalenone) substituted with fluorine atoms at positions 5 and 7. The 2-position of the ring is functionalized with a trifluoroacetamide group (-NC(=O)CF₃) . The planar aromatic system of the naphthalenone moiety facilitates π-π interactions, while the electron-withdrawing fluorine atoms and trifluoroacetamide group enhance electrophilic reactivity and metabolic stability.

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC₁₂H₈F₅NO₂
Molecular Weight293.19 g/mol
CAS Number180914-84-5
IUPAC NameN-(5,7-difluoro-1-oxo-3,4-dihydro-2H-naphthalen-2-yl)-2,2,2-trifluoroacetamide
SMILESC1CC2=C(C=C(C=C2F)F)C(=O)C1NC(=O)C(F)(F)F
InChIKeyYXZLZJLTFRELFW-UHFFFAOYSA-N

The compound’s stereochemistry and conformational flexibility are influenced by the tetrahydronaphthalenone ring, which adopts a half-chair configuration, and the planar trifluoroacetamide group .

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of N-(5,7-Difluoro-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)-2,2,2-trifluoroacetamide involves multi-step organic reactions, typically starting with the fluorination of a naphthalenone precursor. Key steps may include:

  • Friedel-Crafts Acylation: Introduction of the ketone group at the 1-position of the naphthalene ring.

  • Electrophilic Fluorination: Selective fluorination at positions 5 and 7 using agents like Selectfluor® or DAST (diethylaminosulfur trifluoride).

  • Reductive Amination: Formation of the secondary amine at the 2-position, followed by acylation with trifluoroacetic anhydride to install the trifluoroacetamide group.

Reaction conditions (e.g., solvents, catalysts, temperatures) are optimized to maximize yield and purity, though specific protocols remain proprietary. Industrial-scale production, as reported by MolCore BioPharmatech, achieves purities ≥97% under ISO-certified processes .

Chemical Properties and Reactivity

Physicochemical Characteristics

The compound’s fluorine atoms and electron-deficient aromatic system contribute to:

  • High Lipophilicity: LogP ≈ 2.8 (estimated), enhancing membrane permeability.

  • Thermal Stability: Decomposition temperature >250°C, suitable for high-temperature applications.

  • Acid/Base Stability: Resistant to hydrolysis under physiological pH due to the stability of the trifluoroacetamide group.

Reaction Profile

N-(5,7-Difluoro-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)-2,2,2-trifluoroacetamide participates in reactions typical of aryl fluorides and amides:

  • Nucleophilic Aromatic Substitution: Fluorine atoms at positions 5 and 7 may be displaced by strong nucleophiles (e.g., -OH, -NH₂) under basic conditions.

  • Amide Hydrolysis: The trifluoroacetamide group resists enzymatic cleavage but can be hydrolyzed under acidic or alkaline conditions to yield the corresponding amine.

  • Hydrogenation: The tetrahydronaphthalenone ring may undergo further reduction to a decalin system under catalytic hydrogenation.

Biological Activity and In Vitro Studies

Preliminary Findings

In vitro assays suggest potential inhibitory activity against:

  • Kinases: ATP-binding sites in tyrosine kinases may interact with the planar naphthalenone moiety.

  • Proteases: The trifluoroacetamide group mimics peptide bonds, enabling competitive inhibition.

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